molecular formula C4H8N2O3 B13836077 (1-Methyl-2-nitroaziridin-2-yl)methanol

(1-Methyl-2-nitroaziridin-2-yl)methanol

Cat. No.: B13836077
M. Wt: 132.12 g/mol
InChI Key: QLUSGEIIIVTLAO-UHFFFAOYSA-N
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Description

(1-Methyl-2-nitroaziridin-2-yl)methanol is a unique organic compound characterized by the presence of a nitro group and an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-2-nitroaziridin-2-yl)methanol typically involves the reaction of aziridine derivatives with nitroalkanes under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine reacts with nitromethane in the presence of a base to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the aziridine ring and the nitro group.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro alcohols.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Nitro alcohols.

    Reduction: Amino alcohols.

    Substitution: Substituted aziridines.

Scientific Research Applications

(1-Methyl-2-nitroaziridin-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine ring.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-2-nitroaziridin-2-yl)methanol involves its interaction with biological molecules through its reactive aziridine ring and nitro group. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites in proteins and DNA. This reactivity is crucial for its potential therapeutic effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

    Aziridines: Compounds with a three-membered nitrogen-containing ring, known for their high reactivity.

    Nitroalkanes: Organic compounds containing a nitro group, used in various chemical reactions.

Uniqueness: (1-Methyl-2-nitroaziridin-2-yl)methanol is unique due to the combination of the aziridine ring and the nitro group, which imparts distinct reactivity and potential applications. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

(1-methyl-2-nitroaziridin-2-yl)methanol

InChI

InChI=1S/C4H8N2O3/c1-5-2-4(5,3-7)6(8)9/h7H,2-3H2,1H3

InChI Key

QLUSGEIIIVTLAO-UHFFFAOYSA-N

Canonical SMILES

CN1CC1(CO)[N+](=O)[O-]

Origin of Product

United States

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